

Bezafibrate-d4 chemical structure and molecular weight

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Compound of Interest

Compound Name: Bezafibrate-d4

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An In-depth Technical Guide to Bezafibrate-d4

This guide provides a comprehensive overview of the chemical properties, analytical applications, and biological context of **Bezafibrate-d4**, a deuterated analog of the lipid-lowering agent Bezafibrate. It is intended for researchers, scientists, and drug development professionals who require detailed technical information for experimental design and data interpretation.

Core Chemical and Physical Properties

Bezafibrate-d4 is the tetra-deuterated form of Bezafibrate, where four hydrogen atoms on the chlorobenzoyl ring have been replaced with deuterium.[1][2] This isotopic labeling makes it an ideal internal standard for the quantification of Bezafibrate in biological matrices using mass spectrometry.[1][3] While deuteration can sometimes alter the pharmacokinetic and metabolic properties of a drug, **Bezafibrate-d4** is primarily used as a quantitative tracer in analytical assays.[4]

Table 1: Chemical Identification of **Bezafibrate-d4**

Property	Value	Source(s)
Formal Name	2-[4-[2-[(4-chlorobenzoyl-2,3,5,6-d4)amino]ethyl]phenoxy]-2-methyl-propanoic acid	[1]
CAS Number	1189452-53-6	[1][3]
Molecular Formula	C ₁₉ H ₁₆ D ₄ ClNO ₄	[1][3]

| Synonyms | Benzofibrate-d4 [[1]]

Table 2: Physicochemical Data of **Bezafibrate-d4**

Property	Value	Source(s)
Formula Weight	365.8 g/mol	[1][2]
Purity	≥99% deuterated forms (d1-d4)	[1]
Formulation	A solid	[1]
XLogP3	3.8	[2]
Hydrogen Bond Donor Count	2	[2][4]
Hydrogen Bond Acceptor Count	4	[4]
Rotatable Bond Count	7	[4]

| Solubility | DMSO: slightly soluble [[1]]

Biological Activity and Mechanism of Action

Bezafibrate, the non-deuterated parent compound, is a pan-agonist of the peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[5] It activates PPAR α , PPAR γ , and

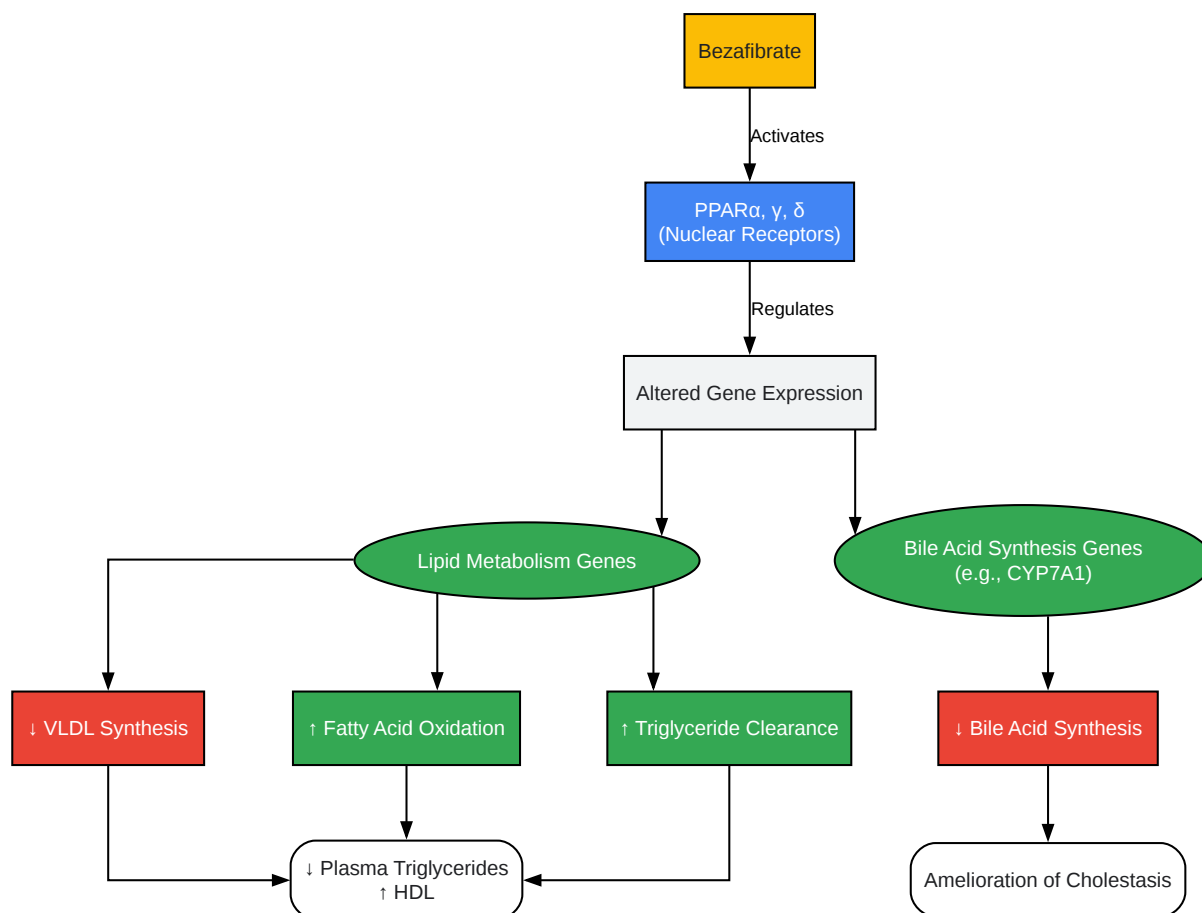
PPAR δ subtypes.[1][5] The activation of PPAR α , in particular, leads to a reduction in triglyceride levels by stimulating fatty acid oxidation in the liver, decreasing the synthesis of very low-density lipoprotein (VLDL), and enhancing the clearance of triglyceride-rich lipoproteins.[5]

The therapeutic effects of Bezafibrate also involve the downregulation of bile acid synthesis by inhibiting CYP7A1, the rate-limiting enzyme in the classic pathway of bile acid synthesis.[6]

Table 3: PPAR Agonist Activity of Bezafibrate (EC₅₀ Values)

Receptor Subtype	Human EC ₅₀ (μM)	Murine EC ₅₀ (μM)	Source(s)
PPAR α	50	90	[1][4]
PPAR γ	60	55	[1][4]

| PPAR δ | 20 | 110 |[1][4] |



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Caption: Bezaifibrate's mechanism of action via PPAR activation.

Experimental Protocols

Bezaifibrate-d4's primary application is as an internal standard (IS) for the accurate quantification of bezafibrate by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).^{[1][3]}

This protocol provides a general framework for the analysis of bezafibrate in a biological matrix. Optimization of specific parameters (e.g., gradient, collision energies) is required.

- Preparation of Standards and Quality Controls (QCs):
 - Prepare a primary stock solution of Bezafibrate and a separate primary stock of **Bezafibrate-d4** (Internal Standard, IS) in a suitable organic solvent (e.g., Methanol or DMSO).
 - Generate a series of calibration standards by spiking blank plasma with known concentrations of Bezafibrate.
 - Prepare QC samples at low, medium, and high concentrations in the same manner.
- Sample Preparation (Protein Precipitation):
 - Aliquot 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
 - Add 20 µL of the **Bezafibrate-d4** IS working solution (e.g., at 500 ng/mL) to all tubes except for blank controls. Vortex briefly.
 - Add 300 µL of ice-cold acetonitrile to precipitate proteins.
 - Vortex vigorously for 1 minute, then centrifuge at >12,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - LC System: UPLC system such as an ACQUITY UPLC.[6]
 - Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A linear gradient appropriate for separating Bezafibrate from matrix components (e.g., 5% to 95% B over 5 minutes).
- Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., QTRAP 5500).[6]
- Ionization: Electrospray Ionization (ESI), positive mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for both Bezafibrate and **Bezafibrate-d4**. These must be determined experimentally.
- Data Analysis:
 - Calculate the peak area ratio of the Bezafibrate analyte to the **Bezafibrate-d4** IS.
 - Construct a calibration curve by plotting the peak area ratios of the standards against their nominal concentrations.
 - Determine the concentration of Bezafibrate in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.



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Caption: LC-MS/MS workflow for Bezafibrate quantification.

Bezafibrate has been shown to reduce triglyceride levels in an oleic acid-induced hepatocyte model of steatosis.[1][7]

- Cell Culture: Culture HepaRG cells according to standard protocols.
- Induction of Steatosis: Induce lipid accumulation by treating cells with oleic acid (e.g., 200 μ M) for 24-48 hours.
- Treatment: Concurrently treat cells with various concentrations of Bezafibrate (e.g., 1-50 μ M). A vehicle control (e.g., DMSO) should be included.[1]

- Endpoint Analysis: After treatment, assess intracellular lipid content. This can be done by:
 - Lipid Staining: Using dyes like Oil Red O or Nile Red followed by imaging and quantification.
 - Biochemical Assay: Lysing the cells and measuring intracellular triglyceride levels using a commercial kit.

Bezafibrate has been evaluated in rat models of insulin resistance and dyslipidemia.^{[1][7]}

- Animal Model: Use a relevant rodent model, such as rats fed a high-fructose and high-fat (lard) diet to induce insulin resistance and dyslipidemia.^[1]
- Acclimatization and Diet: Acclimatize animals for at least one week before starting the specialized diet. Continue the diet for a period sufficient to induce the desired phenotype (e.g., 4-8 weeks).
- Treatment Administration: Administer Bezafibrate or vehicle control to the animals daily via oral gavage. A clinically relevant dose in mice has been suggested as 10 mg/kg/day.^{[1][8]}
- Monitoring: Monitor body weight, food intake, and relevant physiological parameters throughout the study.
- Endpoint Analysis: At the end of the treatment period, collect blood samples for analysis of plasma VLDL, LDL, triglycerides, and free fatty acids.^[1] Tissues such as the liver can be harvested for further analysis (e.g., gene expression, histology).

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